molecular formula C15H15ClN2O B2508075 N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide CAS No. 692288-02-1

N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide

Cat. No.: B2508075
CAS No.: 692288-02-1
M. Wt: 274.75
InChI Key: DEPBBQIBGDIDMB-BMRADRMJSA-N
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Description

N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide: is an organic compound with a complex structure that includes benzyl, chloro, hydroxy, and methyl groups attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of the benzenecarboximidamide core. The introduction of the benzyl, chloro, hydroxy, and methyl groups is achieved through a series of substitution and addition reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the molecule.

Industrial Production Methods: Industrial production of N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium azide or thiourea can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized benzenecarboximidamides.

Scientific Research Applications

N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-3-chloro-N’-hydroxybenzenecarboximidamide
  • N-benzyl-3-chloro-N-methylbenzenecarboximidamide
  • N-benzyl-N’-hydroxy-N-methylbenzenecarboximidamide

Uniqueness: N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide is unique due to the specific combination of functional groups attached to the benzenecarboximidamide core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-18(11-12-6-3-2-4-7-12)15(17-19)13-8-5-9-14(16)10-13/h2-10,19H,11H2,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPBBQIBGDIDMB-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=NO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)/C(=N/O)/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323849
Record name N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692288-02-1
Record name N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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